
1,2-Dimethoxy-5-ethyl-3-fluorobenzene
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Overview
Description
1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, featuring methoxy, ethyl, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) .
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, forming products such as halogenated or nitrated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction and conditions. For example, halogenation can yield 1,2-dimethoxy-5-ethyl-3-fluoro-4-bromobenzene, while nitration can produce 1,2-dimethoxy-5-ethyl-3-fluoro-4-nitrobenzene.
Scientific Research Applications
1,2-Dimethoxy-5-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the ethyl group.
1,2-Dimethoxybenzene: Lacks both the ethyl and fluorine substituents.
1,2-Dimethoxy-4-fluorobenzene: Similar but with the fluorine substituent in a different position.
Uniqueness: 1,2-Dimethoxy-5-ethyl-3-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies. The compound's interactions with biological systems and its therapeutic potential will also be discussed.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H15F O2 |
Molecular Weight | 196.24 g/mol |
IUPAC Name | This compound |
SMILES | CC(C)C1=C(C=C(C=C1OC)OC)F |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating a range of potential effects:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The presence of methoxy groups is often associated with enhanced antioxidant activity due to their electron-donating capabilities.
Anti-inflammatory Effects
Compounds containing fluorine are known to influence inflammatory pathways. Preliminary studies suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes linked to metabolic pathways. For instance, it may affect phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways.
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various phenolic compounds, this compound was compared against standard antioxidants like ascorbic acid. The results indicated a significant reduction in lipid peroxidation levels, suggesting strong antioxidant potential.
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of fluorinated compounds highlighted that this compound effectively reduced the production of TNF-alpha and IL-6 in vitro. This study utilized macrophage cell lines stimulated with lipopolysaccharides (LPS), demonstrating the compound's ability to modulate inflammatory responses.
The biological activities of this compound can be attributed to its molecular structure:
- Hydrogen Bonding : The methoxy groups facilitate hydrogen bonding with biological targets.
- Lipophilicity : The fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability.
These properties allow the compound to interact with various molecular targets involved in oxidative stress and inflammation.
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-ethyl-1-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
IJZPZCFAJNBVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)OC)OC |
Origin of Product |
United States |
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